1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol
Description
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol is a carbazole-derived compound featuring a propan-2-ol backbone substituted at the 1-position with a carbazole moiety and at the 3-position with a 3-chloro-phenylamino group.
Properties
Molecular Formula |
C21H19ClN2O |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-(3-chloroanilino)propan-2-ol |
InChI |
InChI=1S/C21H19ClN2O/c22-15-6-5-7-16(12-15)23-13-17(25)14-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,17,23,25H,13-14H2 |
InChI Key |
KITYXOSZSFHNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: Starting from carbazole, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Propanol Chain: The propanol chain can be introduced via alkylation reactions, often using halogenated propanol derivatives.
Attachment of the Chlorinated Phenylamino Group: This step might involve nucleophilic substitution reactions where the chlorinated phenylamine is attached to the propanol chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form ketones or aldehydes.
Reduction: The nitro group (if present) in the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH₃ (Ammonia).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carbazole ketones, while reduction could produce carbazole amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with anticancer or antimicrobial properties.
Industry: Use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The following table summarizes structural analogs, highlighting substituent variations and their implications:
Impact of Substituents
- Chlorine on the phenyl ring (target compound) balances electronic effects without excessive bulk .
- Alkyl Groups : Methyl or cyclohexyl groups (e.g., ) introduce steric hindrance, which may reduce binding efficiency but improve pharmacokinetic profiles by slowing metabolism.
Biological Activity
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol, with the CAS number 313268-21-2, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a carbazole moiety, which has been associated with various pharmacological properties, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
The molecular formula of 1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol is . It features a carbazole core substituted with a chlorophenylamino group and a propanol side chain. The presence of these functional groups may contribute to its biological activity.
Biological Activity Overview
Research has shown that carbazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that carbazole derivatives can inhibit the growth of various cancer cell lines.
- Neuroprotective Effects : Compounds with a carbazole structure have demonstrated neuroprotective properties against oxidative stress and neurodegeneration.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of critical enzymes such as acetylcholinesterase and kinases.
Anticancer Activity
A significant focus has been on the anticancer potential of 1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol. For instance, N-substituted carbazoles have been evaluated for their antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study by Akue-Gedu et al., several N-substituted carbazoles were synthesized and tested for their antiproliferative activity. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) cell lines, suggesting strong anticancer potential .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 29 | PA1 | 46 |
| 30 | PC3 | 75 |
| 31 | DU145 | 60 |
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of carbazole derivatives. A study showed that specific N-substituted carbazoles could protect neuronal cells from glutamate-induced injury, indicating their potential in treating neurodegenerative diseases.
Case Study: Neuroprotective Activity
In vitro tests on HT22 neuronal cells demonstrated that certain derivatives reduced cell death induced by oxidative stress, with significant protective effects observed at concentrations as low as 3 µM .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 60 | 3 | 85 |
| 61 | 30 | 75 |
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) is another area where carbazole derivatives show promise. A recent study reported that certain compounds exhibited significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease.
Case Study: AChE Inhibition
A series of studies evaluated the AChE inhibitory activity of various carbazole derivatives, revealing promising candidates with IC50 values indicating potent inhibition.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 5.9 |
| Compound B | 25.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
